1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine
CAS No.: 1211592-05-0
Cat. No.: VC0170673
Molecular Formula: C13H19N3
Molecular Weight: 217.316
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211592-05-0 |
|---|---|
| Molecular Formula | C13H19N3 |
| Molecular Weight | 217.316 |
| IUPAC Name | 1-[(5-cyclopropylpyridin-2-yl)methyl]piperazine |
| Standard InChI | InChI=1S/C13H19N3/c1-2-11(1)12-3-4-13(15-9-12)10-16-7-5-14-6-8-16/h3-4,9,11,14H,1-2,5-8,10H2 |
| Standard InChI Key | DYQHSVOCWHRXAN-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CN=C(C=C2)CN3CCNCC3 |
Introduction
Chemical Structure and Properties
Structural Components
1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine contains three key structural components that define its chemical nature:
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A piperazine ring - a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions
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A pyridine ring - a six-membered aromatic heterocycle with one nitrogen atom
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A cyclopropyl group - a three-membered carbocyclic ring attached to the pyridine at position 5
The compound features a methylene bridge (-CH₂-) connecting the piperazine nitrogen at position 1 to the pyridine ring at position 2. This structural arrangement creates a flexible linkage between the two heterocyclic systems, potentially allowing for conformational adaptability when interacting with biological targets.
Theoretical Physical and Chemical Properties
Based on its structure, the following properties can be inferred:
| Property | Predicted Value/Characteristic |
|---|---|
| Molecular Formula | C₁₃H₁₈N₃ |
| Molecular Weight | Approximately 216.31 g/mol |
| Physical State | Likely solid at room temperature |
| Solubility | Potentially soluble in polar organic solvents; may form salts with acids for improved water solubility |
| Basicity | Basic due to piperazine and pyridine nitrogens |
| Hydrogen Bond Acceptors | 3 (nitrogen atoms) |
| Hydrogen Bond Donors | 1 (secondary amine in piperazine) |
Related Compounds and Structural Analogs
Piperazine Derivatives in Medicinal Chemistry
The piperazine moiety is a common pharmacophore in many bioactive compounds. Similar structures have demonstrated diverse pharmacological activities. For instance, compounds containing the piperazine ring linked to heterocyclic systems have shown various biological activities including protein kinase inhibition.
1-(5-Isoquinolinesulfonyl)-2-methylpiperazine, also known as H-7, shares some structural features with our compound of interest, particularly the piperazine ring attached to a nitrogen-containing heterocycle. H-7 functions as a protein kinase C inhibitor, which inhibits superoxide release from human neutrophils stimulated with phorbol myristate acetate or synthetic diacylglycerol . This suggests that piperazine-heterocycle combinations can interact with enzyme systems, a property that might extend to 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine.
Cyclopropyl-Containing Heterocycles
The cyclopropyl group in the compound of interest is noteworthy as this structural feature often contributes to enhanced metabolic stability and binding affinity in drug molecules. N-[5-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]pyrazin-2-yl]-6-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-4-amine represents a more complex structure that also contains a cyclopropylmethyl group attached to a piperazine nitrogen . Though substantially more complex, this compound demonstrates how cyclopropyl-piperazine combinations can be incorporated into larger molecular scaffolds with potential biological activity.
| Therapeutic Area | Rationale Based on Structure |
|---|---|
| CNS Disorders | Piperazine-containing compounds frequently demonstrate activity in central nervous system pathways |
| Antimicrobial | Related heterocyclic systems have shown activity against various microbial targets |
| Kinase Inhibition | Similar structural motifs have demonstrated protein kinase inhibitory activity |
| Signal Transduction | Potential involvement in cellular signaling pathways based on structural analogs |
Analytical Characterization Methods
Spectroscopic Techniques
For comprehensive characterization of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine, several analytical methods would be appropriate:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the piperazine protons (typically 2.5-3.5 ppm), pyridine aromatic protons (7.0-8.5 ppm), cyclopropyl protons (0.5-1.5 ppm), and the methylene linker (approximately 3.5-4.5 ppm).
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¹³C NMR would confirm the carbon framework structure.
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Mass Spectrometry:
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Expected molecular ion peak at approximately m/z 216 corresponding to the molecular formula C₁₃H₁₈N₃
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Characteristic fragmentation patterns involving cleavage at the methylene bridge
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Infrared Spectroscopy:
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Characteristic bands for C-N stretching vibrations from both piperazine and pyridine rings
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Aromatic C=C and C=N stretching frequencies
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Chromatographic Methods
Purification and analysis of the compound could employ:
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High-Performance Liquid Chromatography (HPLC):
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Likely retention behavior on reversed-phase columns
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UV detection at wavelengths corresponding to the pyridine chromophore
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Thin-Layer Chromatography (TLC):
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Expected visualization with UV and common reagents for nitrogen-containing compounds
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Research Limitations and Future Directions
Current Knowledge Gaps
The scientific literature appears to contain limited specific information on 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine. This suggests several research opportunities:
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Synthesis and complete characterization of the compound
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Determination of actual physical and chemical properties
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Evaluation of biological activity profiles
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Structure-activity relationship studies with systematic modifications
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